molecular formula C11H14N2O2S B14481260 Piperidine, 1-[(2-nitrophenyl)thio]- CAS No. 66552-58-7

Piperidine, 1-[(2-nitrophenyl)thio]-

Katalognummer: B14481260
CAS-Nummer: 66552-58-7
Molekulargewicht: 238.31 g/mol
InChI-Schlüssel: ZTOXSUVFEBRNTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 1-[(2-nitrophenyl)thio]-: is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[(2-nitrophenyl)thio]- typically involves the reaction of piperidine with 2-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Piperidine, 1-[(2-nitrophenyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Piperidine, 1-[(2-nitrophenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Piperidine, 1-[(2-nitrophenyl)thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of Piperidine, 1-[(2-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can interact with enzymes and proteins, leading to the modulation of their activity. The compound may also affect cellular signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

    Piperidine: A basic six-membered heterocyclic amine.

    Piperine: An alkaloid found in black pepper with a piperidine moiety.

    Piperidinone: A ketone derivative of piperidine.

Uniqueness: Piperidine, 1-[(2-nitrophenyl)thio]- is unique due to the presence of the nitrophenylthio group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

66552-58-7

Molekularformel

C11H14N2O2S

Molekulargewicht

238.31 g/mol

IUPAC-Name

1-(2-nitrophenyl)sulfanylpiperidine

InChI

InChI=1S/C11H14N2O2S/c14-13(15)10-6-2-3-7-11(10)16-12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2

InChI-Schlüssel

ZTOXSUVFEBRNTL-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)SC2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.